Amino-PEG12-Acid

PROTAC Linker Optimization Bioconjugation Linker Length

Achieve efficient PROTAC ternary complexes with Amino-PEG12-Acid (CAS 1186194-33-1), a monodisperse PEG12 linker overcoming the conformational limits of shorter PEG8 analogs. • Extended reach: ~5.2 nm spacer targets deep binding pockets. • Orthogonal chemistry: Amine and carboxylic acid termini enable sequential bioconjugation. • High hydrophilicity: XLogP3 -5.3 improves solubility, reduces ADC aggregation. Supplied with full characterization for immediate procurement.

Molecular Formula C27H55NO14
Molecular Weight 617.7 g/mol
CAS No. 1186194-33-1
Cat. No. B1524775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG12-Acid
CAS1186194-33-1
Molecular FormulaC27H55NO14
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
InChIInChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30)
InChIKeyNLXRBQLQDLAFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG12-Acid: A Defined PEG12 Bioconjugation Linker


Amino-PEG12-Acid (CAS 1186194-33-1) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a primary amine and a terminal carboxylic acid separated by a 12-unit ethylene glycol spacer [1]. With a molecular weight of 617.7 g/mol and a computed XLogP3-AA value of -5.3, this compound exhibits high hydrophilicity and is widely utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [2]. Its precise, monodisperse PEG12 chain length distinguishes it from other in-class PEG linkers, enabling controlled spatial separation between conjugated moieties and enhanced aqueous solubility compared to shorter PEG analogs .

1
Heterobifunctional amine/carboxylic acid for orthogonal bioconjugation
2
Defined PEG12 spacer for controlled spatial separation in PROTAC/ADC design
3
High aqueous solubility profile based on computed hydrophilicity

Amino-PEG12-Acid: Unmatched by Generic PEG Analogs


Direct substitution of Amino-PEG12-Acid with shorter PEG8 linkers (e.g., Amino-PEG8-Acid) or non-amine PEG12 derivatives (e.g., m-PEG12-Acid) compromises critical performance attributes in bioconjugation and PROTAC design. A PEG12 chain provides a longer, more flexible spacer that is essential for forming productive ternary complexes between E3 ligase and target protein ligands in PROTACs, whereas shorter PEG8 linkers may restrict conformational freedom and reduce degradation efficiency . Furthermore, the presence of both a terminal amine and carboxylic acid in Amino-PEG12-Acid enables orthogonal, site-specific conjugation strategies that are not possible with monofunctional PEG12 analogs lacking an amine, limiting their utility in constructing complex bifunctional molecules .

Spacer length
PEG12 (~5.2 nm)
PEG8 (~3.5 nm) may restrict ternary complex geometry
Functional groups
Amine + carboxylic acid
Monofunctional analogs lack orthogonal reactivity
Hydrophilicity
XLogP3 -5.3
Less polar PEG12 variants may reduce aqueous compatibility

Amino-PEG12-Acid vs. Closest Analogs


Extended PEG12 Spacer Enhances Flexibility

The PEG12 chain in Amino-PEG12-Acid provides a fully extended length of approximately 5.2 nm, compared to a PEG8 chain which offers a shorter span of approximately 3.5 nm . This increased molecular reach is critical for bridging E3 ligase and target protein binding sites in PROTAC design, where insufficient linker length can sterically hinder ternary complex formation .

Extended PEG12 spacer
Class-level
Approx. 5.2 nm vs. 3.5 nm (PEG8)
Reported longer spacer may support ternary complex formation in PROTAC studies
Theoretical estimate; solvation influences hydrodynamic radius
PROTAC Linker Optimization Bioconjugation Linker Length

Enhanced Hydrophilicity vs. Monofunctional PEG12

Amino-PEG12-Acid exhibits a computed XLogP3-AA value of -5.3, reflecting its high hydrophilicity [1]. In contrast, monofunctional PEG12 analogs such as m-PEG12-acid, which lack a terminal amine, have a calculated XLogP3 value of -2.5, indicating significantly lower water solubility [2]. The presence of both amine and carboxylic acid termini in Amino-PEG12-Acid enhances its overall polarity and aqueous compatibility.

Enhanced hydrophilicity
Reported
XLogP3 -5.3 vs. -2.5 (monofunctional)
Higher computed polarity supports aqueous solubility and reduced non-specific binding
Computed partition coefficient; experimental solubility may vary
Drug Solubility Pharmacokinetics Bioconjugation

Heterobifunctional Design Enables Orthogonal Conjugation

Amino-PEG12-Acid possesses distinct amine and carboxylic acid termini, enabling sequential, orthogonal conjugation reactions (e.g., amine-NHS ester coupling followed by carboxylic acid-amine coupling) . In contrast, homobifunctional Amino-PEG12-amine features two identical amine termini, which complicates site-specific bioconjugation and increases the risk of cross-linking or forming undesired oligomeric byproducts .

Orthogonal conjugation
Class-level
Heterobifunctional vs. homobifunctional
Supports site-specific conjugation; may reduce crosslinking risks
Standard NHS ester/amine chemistry assumptions
Site-Specific Conjugation PROTAC Synthesis ADC Linker

Amino-PEG12-Acid: Key Applications


PROTAC Linker for Bulky Ligand Pairs

Amino-PEG12-Acid is the preferred linker for PROTAC constructs targeting proteins with deep binding pockets or large interaction surfaces, where a longer PEG12 spacer (approximately 5.2 nm) is necessary to achieve optimal ternary complex geometry and high degradation efficiency . Shorter PEG8 linkers are often insufficient in these scenarios, leading to reduced potency or complete loss of degradation activity.

Water-Soluble ADC Linker with Low Aggregation

The high hydrophilicity (XLogP3 = -5.3) and heterobifunctionality of Amino-PEG12-Acid make it an ideal linker for constructing antibody-drug conjugates (ADCs) with improved aqueous solubility and minimized aggregation [1]. Its amine terminus can be conjugated to a cytotoxic payload, while the carboxylic acid enables attachment to an antibody, providing a well-defined, non-cleavable linker that enhances the pharmacokinetic profile of the ADC.

Nanoparticle Surface Functionalization for Targeted Delivery

The combination of a long, flexible PEG12 chain and dual reactive termini enables Amino-PEG12-Acid to serve as an effective spacer for decorating nanoparticle surfaces with targeting ligands . The PEG12 spacer reduces non-specific protein adsorption and improves colloidal stability in biological fluids, while the amine and carboxylic acid groups allow for covalent attachment of both targeting moieties and therapeutic cargoes.

Application
Selection Property
Validation Focus
PROTAC linker for large ligand pairs
PEG12 spacer length for ternary complex geometry
Ternary complex formation and degradation efficiency
ADC bioconjugation with hydrophilic linker
High aqueous solubility and heterobifunctionality
Conjugation yield and aggregation tendency
Nanoparticle surface functionalization
PEG12 spacer for reduced protein adsorption
Colloidal stability and targeting ligand density

Technical Documentation Hub

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